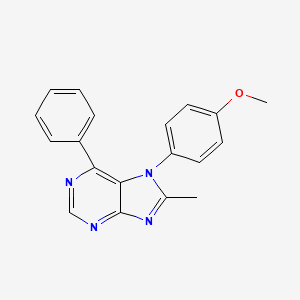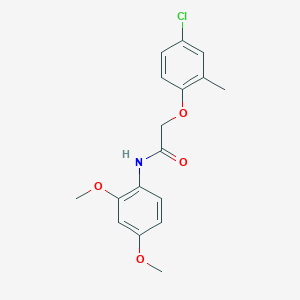![molecular formula C12H17ClN2O2S B5702168 N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as non-peptide vasopressin receptor antagonists and has been shown to have a high affinity for the V1a and V2 receptors.
Mecanismo De Acción
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide exerts its effects through its antagonism of the V1a and V2 receptors. The V1a receptor is involved in the regulation of blood pressure, while the V2 receptor is involved in the regulation of water balance in the body. By blocking these receptors, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is able to modulate these physiological processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have antidiuretic effects through its inhibition of the V2 receptor. It has also been shown to have anti-inflammatory effects through its inhibition of vasopressin-mediated cytokine release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide in lab experiments is its high affinity for the V1a and V2 receptors, which allows for precise modulation of these physiological processes. However, one limitation is that N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is not selective for these receptors and may also interact with other receptors in the body.
Direcciones Futuras
There are a number of future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide. One area of interest is its potential use in the treatment of heart failure and hypertension. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanisms underlying N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide's anti-tumor effects and its potential use in oncology.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anxiolytic and antidepressant effects through its antagonism of the V1a receptor. In cardiovascular medicine, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential use in the treatment of heart failure and hypertension. In oncology, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anti-tumor effects through its inhibition of vasopressin-mediated angiogenesis.
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)14-10-5-6-12(11(13)9-10)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUWUSKVHWDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

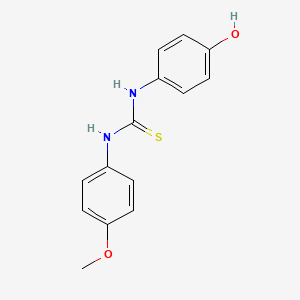
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5702110.png)
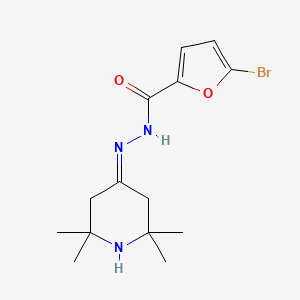
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
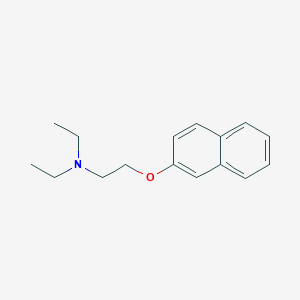

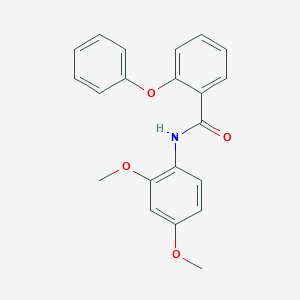
![4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5702141.png)
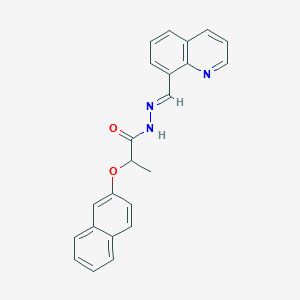
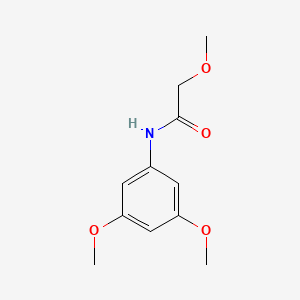
![N-[4-(benzyloxy)phenyl]-N'-cyclopropylthiourea](/img/structure/B5702157.png)
